molecular formula C16H14Cl3NS2 B14362078 Carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester CAS No. 91631-92-4

Carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester

Cat. No.: B14362078
CAS No.: 91631-92-4
M. Wt: 390.8 g/mol
InChI Key: YJURXROJEYMQHM-UHFFFAOYSA-N
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Description

Carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester is a chemical compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester typically involves the reaction of carbamodithioic acid with trichloromethyl esters. The reaction conditions often require the presence of a base to facilitate the formation of the ester bond. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to ensure the solubility of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the specific requirements of the end-use application. Industrial production often employs automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions. The reaction conditions may vary depending on the nucleophile and the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.

    Reduction: Thiols and other reduced forms are the primary products of reduction reactions.

    Substitution: The major products of substitution reactions depend on the nucleophile used and can include various substituted esters or amides.

Scientific Research Applications

Carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various dithiocarbamate derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.

    Industry: The compound is used in the production of rubber and plastics as a vulcanization accelerator and stabilizer.

Mechanism of Action

The mechanism of action of carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as an antimicrobial or antifungal agent, where it disrupts the normal functioning of microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, diethyl-, methyl ester
  • Carbamodithioic acid, bis(phenylmethyl)-, methyl ester
  • Carbamodithioic acid, bis(phenylmethyl)-, ethyl ester

Uniqueness

Carbamodithioic acid, bis(phenylmethyl)-, trichloromethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

91631-92-4

Molecular Formula

C16H14Cl3NS2

Molecular Weight

390.8 g/mol

IUPAC Name

trichloromethyl N,N-dibenzylcarbamodithioate

InChI

InChI=1S/C16H14Cl3NS2/c17-16(18,19)22-15(21)20(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

YJURXROJEYMQHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SC(Cl)(Cl)Cl

Origin of Product

United States

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